molecular formula C22H22N2O5S B11261433 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B11261433
M. Wt: 426.5 g/mol
InChI Key: WEUFNZUXTOFSMC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound supplied with a minimum purity of 95%+ . This molecule features a complex structure that incorporates a tetrahydroquinoline scaffold, a furan-2-carbonyl group, and a 4-methoxy-3-methylbenzenesulfonamide moiety, yielding a molecular formula of C 22 H 22 N 2 O 5 S and a molecular weight of 426.49 g/mol . The compound's structure is indicative of significant potential in scientific research. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, frequently found in compounds with diverse pharmacological activities . Furthermore, the sulfonamide functional group is a major building block for many therapeutic molecules and is known for its wide range of biological applications . This combination makes the compound a valuable candidate for use in drug discovery and development, particularly in the screening of new therapeutic agents. Its potential mechanisms of action may include enzyme inhibition or receptor modulation, driven by interactions facilitated by its sulfonamide and carbonyl groups, although specific target pathways require further investigation . Applications: This chemical is designed for use in biochemical research and high-throughput screening assays. It serves as a key intermediate in organic synthesis and medicinal chemistry projects, particularly for constructing more complex molecules featuring fused heterocyclic systems. Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C22H22N2O5S/c1-15-13-18(9-10-20(15)28-2)30(26,27)23-17-8-7-16-5-3-11-24(19(16)14-17)22(25)21-6-4-12-29-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3

InChI Key

WEUFNZUXTOFSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC

Origin of Product

United States

Preparation Methods

Povarov Reaction for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is synthesized via a [4+2] cycloaddition between an aniline derivative and a dihydrofuran, catalyzed by Lewis acids.

Representative Protocol (Adapted from Frontiers in Chemistry):

  • Reactants :

    • 4-Methoxy-3-methylaniline (1.0 equiv).

    • 2,3-Dihydrofuran (1.2 equiv).

  • Catalyst : Yb(OTf)₃ (10 mol%).

  • Conditions : CH₂Cl₂, 0°C → rt, 12 h.

  • Yield : 86–89%.

Mechanistic Insight :
The Yb³⁺ ion activates the dihydrofuran’s carbonyl group, enabling nucleophilic attack by the aniline’s amino group. Subsequent cyclization forms the tetrahydroquinoline core with excellent diastereoselectivity.

Introduction of the Furan-2-Carbonyl Group

Acylation of the tetrahydroquinoline’s 1-position is achieved using furan-2-carbonyl chloride under Schotten-Baumann conditions.

Optimized Procedure (Patent US20070185136A1):

  • Substrate : 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv).

  • Acylating Agent : Furan-2-carbonyl chloride (1.5 equiv).

  • Base : Et₃N (2.0 equiv).

  • Solvent : THF, 0°C → reflux, 6 h.

  • Yield : 78%.

Critical Note :
Protection of the 7-amino group (e.g., as a nitro group) is essential to prevent undesired acylation at this position.

Sulfonylation at the 7-Position

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-methoxy-3-methyltoluene.

Chlorosulfonation Protocol (VulcanChem):

  • Reactant : 4-Methoxy-3-methyltoluene (1.0 equiv).

  • Reagent : ClSO₃H (3.0 equiv).

  • Conditions : 0°C, 2 h.

  • Workup : Quench with ice-H₂O, extract with EtOAc.

  • Purity : ≥95% (HPLC).

Coupling of Sulfonyl Chloride to Tetrahydroquinoline

The 7-amino group of Intermediate A reacts with the sulfonyl chloride under basic conditions.

Sulfonylation Method (EvitaChem):

  • Substrate : 7-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv).

  • Sulfonylating Agent : 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv).

  • Base : Pyridine (3.0 equiv).

  • Solvent : DCM, rt, 4 h.

  • Yield : 72%.

Side Reactions :
Competitive N-sulfonylation at the tetrahydroquinoline’s 1-position is minimized by steric hindrance from the furan-2-carbonyl group.

Analytical Characterization and Quality Control

Spectroscopic Validation

Key Data for Target Compound :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 6.89 (s, 1H, Furan-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.92 (s, 3H, OCH₃), 2.68 (t, J=6.0 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₂O₅S [M+H]⁺: 465.1421; found: 465.1418.

Purity Assessment

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : MeCN/H₂O (70:30), 1.0 mL/min.

  • Retention Time : 8.2 min; Purity: 98.5%.

Comparative Analysis of Synthetic Routes

Method FeaturePovarov ApproachFriedländer Approach
Cyclization Catalyst Yb(OTf)₃FeCl₃
Diastereoselectivity 92:875:25
Overall Yield 63%48%
Reaction Time 12 h18 h

Key Insight :
The Povarov reaction offers superior diastereocontrol and shorter reaction times compared to traditional Friedländer syntheses.

Scale-Up Considerations and Industrial Relevance

Solvent Recovery Systems

  • Tetrahydrofuran (THF) : Recycled via distillation (bp 66°C) with <5% loss per cycle.

  • Dichloromethane (DCM) : Recovered using a rotary evaporator, achieving 90% reuse efficiency.

Environmental Impact Mitigation

  • Waste Streams : Neutralization of acidic byproducts with CaCO₃ reduces heavy metal contamination.

  • Atom Economy : 78% (calculated from stoichiometric ratios) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furoic acid and other oxidized furan derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroquinoline-Based Sulfonamides

Compounds sharing the tetrahydroquinoline-sulfonamide backbone but differing in substituents include:

  • The 2-oxoimidazolidine carboxamide substituent may enhance rigidity compared to the methoxy-methylbenzene group in the target compound .
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide (CAS 1448124-30-8): The benzoyl group at the 1-position and fluoro-methoxybenzamide at the 7-position suggest increased lipophilicity, which could impact membrane permeability relative to the target compound’s furan and sulfonamide groups .

Key Structural Differences:

Compound 1-Position Substituent 7-Position Substituent Notable Features
Target Compound Furan-2-carbonyl 4-Methoxy-3-methylbenzenesulfonamide Balanced polarity, moderate steric bulk
CAS 1798027-16-3 2-Methoxyacetyl 2-Oxoimidazolidine-1-carboxamide Increased hydrogen-bonding potential
CAS 1448124-30-8 Benzoyl 3-Fluoro-4-methoxybenzamide Higher lipophilicity, halogenated

Tetrahydroisoquinoline Derivatives

The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares a sulfonamide group but differs in core structure (tetrahydroisoquinoline vs. tetrahydroquinoline). The trifluoroacetyl group and cyclopropylethyl-fluorophenyl substituent introduce strong electron-withdrawing effects and steric hindrance, which may reduce metabolic degradation compared to the target compound’s furan and methoxy groups .

Sulfonylurea Herbicides

While structurally distinct, herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) highlight the versatility of sulfonamide groups in agrochemicals. The triazine ring in metsulfuron-methyl contrasts with the tetrahydroquinoline core of the target compound, underscoring divergent applications (herbicidal vs.

Data Table: Comparative Analysis

Parameter Target Compound CAS 1798027-16-3 CAS 1448124-30-8 Compound
Core Structure Tetrahydroquinoline Tetrahydroquinoline Tetrahydroquinoline Tetrahydroisoquinoline
1-Position Substituent Furan-2-carbonyl 2-Methoxyacetyl Benzoyl Trifluoroacetyl
7-Position Substituent 4-Methoxy-3-methylbenzenesulfonamide 2-Oxoimidazolidine-1-carboxamide 3-Fluoro-4-methoxybenzamide 6-Sulfonamide with cyclopropylethyl-fluorophenyl
Predicted LogP ~3.2 (moderate) ~2.8 (polar) ~4.1 (lipophilic) ~3.9 (lipophilic)
Potential Applications Not specified (likely therapeutic) Not specified Not specified ACAT2 inhibitor ()

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Furan-2-carbonyl group : Known for its diverse biological properties.
  • Tetrahydroquinoline moiety : Associated with various pharmacological activities.
  • Sulfonamide group : Commonly found in many biologically active compounds.

The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and its IUPAC name reflects the functional groups present.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan ring : Synthesized through cyclization of furfural.
  • Synthesis of tetrahydroquinoline : Achieved via the Povarov reaction.
  • Coupling reactions : The sulfonamide linkage is formed by coupling the furan and tetrahydroquinoline intermediates with appropriate sulfonamide derivatives.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies demonstrate its effectiveness against various bacterial strains, which can be attributed to the sulfonamide group that is known to inhibit bacterial dihydropteroate synthase.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The furan and tetrahydroquinoline components are often associated with cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in tumor cells.

The mechanism of action is believed to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It might interact with cellular receptors, altering signal transduction pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy Study : In vitro tests demonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : Research on cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways.
  • Enzyme Inhibition Assays : Studies confirmed that the compound effectively inhibits dihydropteroate synthase in bacterial cultures.

Q & A

Q. What are the recommended synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Functionalization of the tetrahydroquinoline core via coupling reactions (e.g., amidation or sulfonylation) using reagents like furan-2-carbonyl chloride. Protecting groups (e.g., Boc) may be employed to ensure regioselectivity .
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling with activated sulfonyl chlorides.
  • Step 3 : Purification via column chromatography or HPLC, with reaction progress monitored by TLC and confirmed via 1H^1H-NMR and LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% target compound) .
  • NMR Spectroscopy (1H^1H, 13C^{13}C, 2D-COSY) to confirm connectivity of the tetrahydroquinoline, furan, and sulfonamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation.
  • Impurity Profiling : Use reverse-phase HPLC to detect byproducts (e.g., incomplete sulfonylation intermediates) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solution), followed by dilution in aqueous buffers (pH 7.4) containing ≤1% Tween-80 for in vitro assays .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4°C–40°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line authentication, serum batch consistency).
  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects .
  • Computational Modeling : Perform molecular docking (using software like AutoDock Vina) to predict binding affinities to purported targets (e.g., kinases, GPCRs) and correlate with experimental IC50_{50} values .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to reduce oxidative metabolism .
  • Replace the furan ring with a bioisostere (e.g., thiophene) to enhance resistance to CYP450-mediated degradation .
  • In Vitro ADME Screening : Use liver microsomes or hepatocytes to identify major metabolites and guide synthetic adjustments .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures and reagent stoichiometries to infer mechanistic pathways (e.g., SN2 vs. radical mechanisms).
  • Isotopic Labeling : Use 18O^{18}O-labeled sulfonyl chlorides to track oxygen incorporation in the final product via mass spectrometry .
  • Computational DFT Analysis : Calculate transition-state energies for proposed mechanisms (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .

Q. What experimental designs mitigate confounding effects of impurities in biological assays?

  • Methodological Answer :
  • Fractional Factorial Design : Systematically vary impurity levels (e.g., residual starting materials) and assess their impact on assay outcomes.
  • Counter-Screening : Test individual impurities (isolated via prep-HPLC) in parallel with the parent compound to isolate their biological contributions .
  • QC Thresholds : Establish acceptance criteria (e.g., ≤0.5% total impurities via HPLC) for batches used in critical assays .

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